

AT-1002 TFA not dissolving properly in solution

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Compound of Interest

Compound Name: AT-1002 TFA

Cat. No.: B10814246

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AT-1002 TFA Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dissolving **AT-1002 TFA** for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is **AT-1002 TFA**?

A1: **AT-1002 TFA** is the trifluoroacetate salt of AT-1002, a synthetic 6-mer peptide that acts as a tight junction regulator and absorption enhancer. It is often used in research to reversibly increase the paracellular transport of molecules across epithelial barriers.^{[1][2]}

Q2: My **AT-1002 TFA** is not dissolving in aqueous solutions like water or PBS. What should I do first?

A2: It is highly recommended to first test the solubility of a small amount of the lyophilized peptide before attempting to dissolve the entire sample.^{[3][4][5]} For initial attempts with aqueous solvents, always use sterile, distilled water or a simple buffer like PBS (pH 7.4).^{[3][4]} If solubility issues persist, refer to the detailed troubleshooting guide below.

Q3: What factors can influence the solubility of **AT-1002 TFA**?

A3: Several factors can affect peptide solubility, including:

- **Amino Acid Composition:** The presence of hydrophobic or hydrophilic amino acids. Peptides with a higher proportion of hydrophobic residues tend to be less soluble in aqueous solutions.[3][6]
- **Peptide Length:** Longer peptides may have lower solubility.[3][6]
- **pH and Net Charge:** A peptide's solubility is lowest at its isoelectric point (pI), where it has a net zero charge. Adjusting the pH away from the pI can improve solubility.[3]
- **Secondary Structure and Aggregation:** Peptides can form secondary structures like β -sheets, leading to self-aggregation and insolubility.[3]

Q4: Are there any recommended solvents for dissolving **AT-1002 TFA**?

A4: Yes, for hydrophobic peptides, organic solvents are often recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its strong dissolving power and relatively low toxicity in cell culture experiments.[3][4][5] However, it's crucial to use a minimal amount of organic solvent and then slowly add the aqueous buffer to the desired concentration.[3] Specific solvent protocols for **AT-1002 TFA** are provided in the data table below.

Q5: Can I use sonication or heating to help dissolve my **AT-1002 TFA**?

A5: Yes, sonication in a cool water bath and gentle warming (under 40°C) can aid in dissolving the peptide.[1][3][4][5] One protocol for **AT-1002 TFA** in PBS specifically mentions the need for ultrasonic and warming to 60°C.[7] However, excessive heating should be avoided to prevent peptide degradation.[3]

Troubleshooting Guide: **AT-1002 TFA** Dissolution

This guide provides a step-by-step approach to troubleshoot solubility issues with **AT-1002 TFA**.

Problem: **AT-1002 TFA** precipitate is visible in the solution, or the solution appears cloudy.

Step 1: Initial Assessment and Small-Scale Testing Before proceeding with the entire sample, perform a solubility test on a small aliquot. This will prevent the loss of valuable material.[3][4][5]

Step 2: Employ Mechanical Assistance

- Vortexing/Agitation: Gently vortex or agitate the vial to aid dissolution.[3]
- Sonication: Sonicate the sample in a water bath for a few minutes. It is important to keep the sample cool to prevent degradation.[3][5]

Step 3: Consider pH Adjustment The solubility of a peptide is at its minimum at its isoelectric point (pI).[3] To determine if your peptide is acidic or basic, you can calculate its net charge.

- For Basic Peptides (net positive charge): If the peptide is not soluble in water, try adding a small amount of 10% acetic acid.[5][8]
- For Acidic Peptides (net negative charge): If the peptide is insoluble in water, try adding a small amount of 0.1 M ammonium bicarbonate or dilute ammonium hydroxide.[3][8]

Step 4: Utilize Organic Solvents If the peptide remains insoluble in aqueous solutions, a small amount of an organic solvent can be used.

- DMSO: Dissolve the peptide in a minimal volume of DMSO. Once fully dissolved, slowly add this solution dropwise to your stirring aqueous buffer to reach the final desired concentration. [3][4] Caution: DMSO can be toxic to cells at high concentrations.[3]

Step 5: Follow a Validated Protocol Refer to the established solvent protocols for **AT-1002 TFA** provided in the data table below for specific solvent mixtures that have been shown to be effective.

Quantitative Data Summary

The following table summarizes the known solubility of **AT-1002 TFA** in various solvent systems.

Solvent System	Solubility	Observations	Reference
PBS	8.33 mg/mL (10.13 mM)	Requires sonication and warming to 60°C	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (3.04 mM)	Clear solution	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (3.04 mM)	Clear solution	[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (3.04 mM)	Clear solution	[1]

Experimental Protocols

Protocol for Dissolving **AT-1002 TFA** in a DMSO-based Vehicle:

This protocol is based on the formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

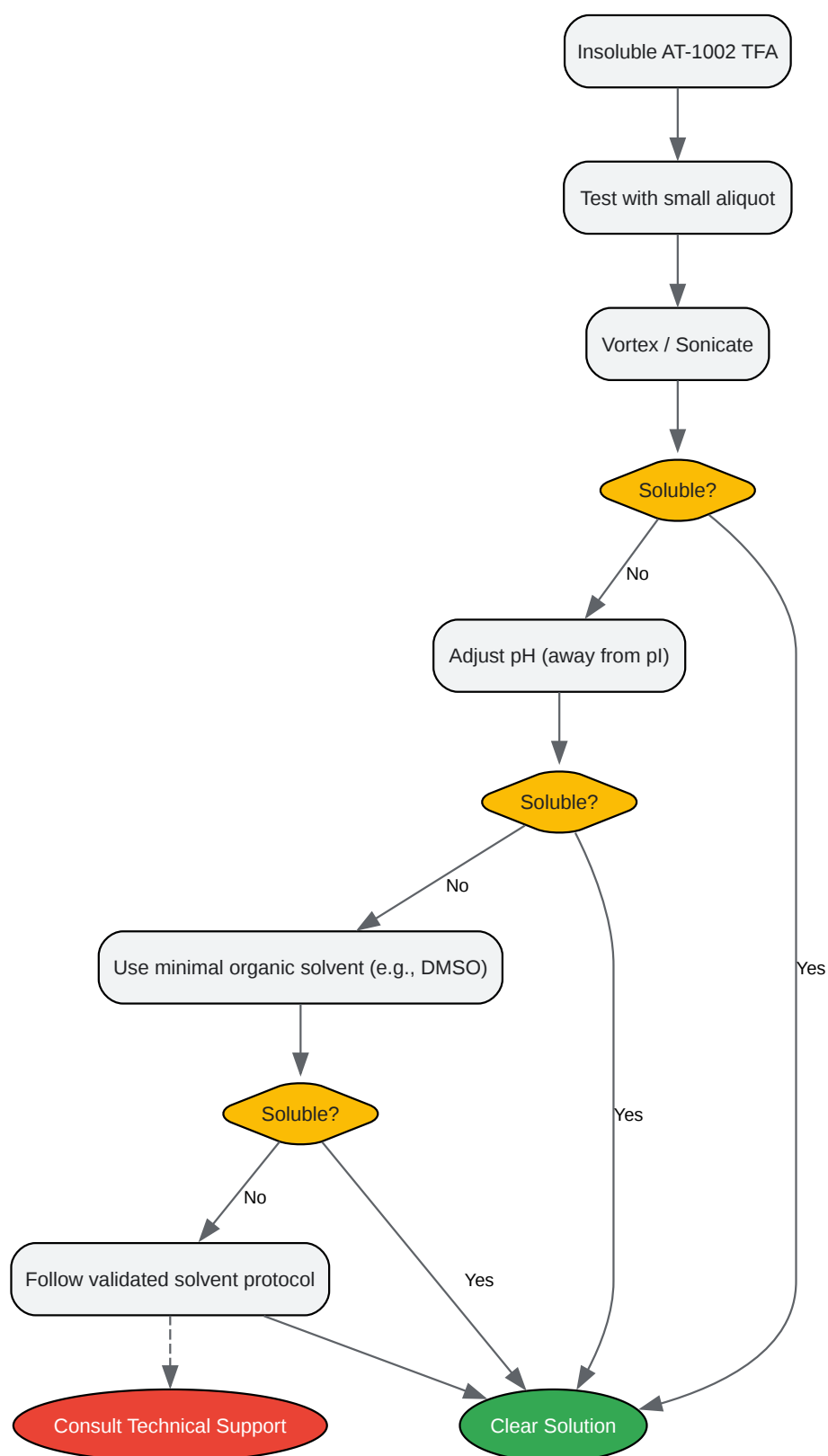
- Weigh the required amount of **AT-1002 TFA**.
- Add the appropriate volume of DMSO to the peptide to achieve a 10% final concentration.
- Vortex until the peptide is fully dissolved.
- Add the corresponding volume of PEG300 and mix thoroughly.
- Add the Tween-80 and mix until the solution is homogenous.
- Finally, add the saline to reach the final desired volume and concentration. Mix well.

Visualizations



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Caption: Experimental workflow for dissolving **AT-1002 TFA**.



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Caption: Troubleshooting workflow for **AT-1002 TFA** dissolution.

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